1-(4-ethoxyphenyl)-3-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)urea
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Overview
Description
1-(4-ethoxyphenyl)-3-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)urea is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a urea linkage, an ethoxyphenyl group, and a tetrahydroindazole moiety, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-ethoxyphenyl)-3-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)urea typically involves the following steps:
Formation of the Ethoxyphenyl Intermediate:
Formation of the Tetrahydroindazole Intermediate:
Coupling Reaction:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(4-ethoxyphenyl)-3-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The ethoxyphenyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The urea linkage can be reduced to form amines or other reduced products.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as halides, thiols, or amines can be used in the presence of suitable catalysts or under thermal conditions.
Major Products Formed:
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Amines or other reduced compounds.
Substitution Products: Compounds with substituted functional groups replacing the ethoxy group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-ethoxyphenyl)-3-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)urea depends on its specific application:
Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. This can involve inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.
Material Properties: The compound’s unique structure can impart specific physical or chemical properties to materials, such as increased stability, enhanced conductivity, or improved mechanical strength.
Comparison with Similar Compounds
1-(4-ethoxyphenyl)-3-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)urea can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds:
Uniqueness:
- The presence of the ethoxy group in the phenyl ring and the tetrahydroindazole moiety distinguishes this compound from others.
- The specific arrangement of functional groups contributes to its unique chemical and biological properties.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-3-24-14-10-8-13(9-11-14)20-18(23)19-12-16-15-6-4-5-7-17(15)22(2)21-16/h8-11H,3-7,12H2,1-2H3,(H2,19,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBLMCFYEINQDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC2=NN(C3=C2CCCC3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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